molecular formula C26H31NO5 B15028939 N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide

Cat. No.: B15028939
M. Wt: 437.5 g/mol
InChI Key: UGYXBAYSSOBRDN-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of amides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide typically involves multiple steps, starting from commercially available starting materials. The process often includes:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with a suitable acyl chloride or anhydride to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 3,4-Dimethoxyphenethylamine
  • N-Acetyl-3,4-dimethoxyphenethylamine

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]propanamide

InChI

InChI=1S/C26H31NO5/c1-5-26(28)27(18-19-12-13-24(30-3)25(17-19)31-4)15-14-21(23-11-8-16-32-23)20-9-6-7-10-22(20)29-2/h6-13,16-17,21H,5,14-15,18H2,1-4H3

InChI Key

UGYXBAYSSOBRDN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC(C1=CC=CC=C1OC)C2=CC=CO2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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